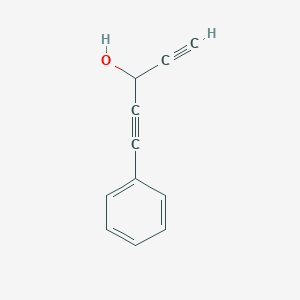
1,4-Pentadiyn-3-ol, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentadiyn-3-ol, 1-phenyl- is an organic compound with the molecular formula C11H8O It is characterized by the presence of a phenyl group attached to a pentadiyne chain with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Pentadiyn-3-ol, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylethynylmagnesium bromide with propargyl bromide in the presence of anhydrous copper(I) chloride as a catalyst. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions . Another method involves the use of ethynylmagnesium bromide and cinnamaldehyde in tetrahydrofuran, followed by cooling and stirring .
Industrial Production Methods
Industrial production methods for 1,4-Pentadiyn-3-ol, 1-phenyl- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentadiyn-3-ol, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylpentadienone.
Reduction: Formation of phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,4-Pentadiyn-3-ol, 1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Pentadiyn-3-ol, 1-phenyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral proteins and inhibit their function . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
1,4-Pentadiyn-3-ol, 1-phenyl- can be compared with other similar compounds such as:
1-Phenyl-1,4-pentadien-3-ol: Similar structure but with a different arrangement of double bonds.
1-Phenyl-1,3-pentadiyne: Similar structure but with different positioning of triple bonds.
The uniqueness of 1,4-Pentadiyn-3-ol, 1-phenyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62679-57-6 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-phenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C11H8O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H |
InChI Key |
KFCWGFQACNEBHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















